6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
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Description
6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H16N4O4S and its molecular weight is 312.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds including the piperazine ring and imidazo[1,2-b]pyridazine moiety, related to 6-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, have been synthesized and demonstrated in vitro antimicrobial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas fluorescens, and Escherichia coli. These compounds also showed antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Development of Glucan Synthase Inhibitors
A novel series of pyridazinone analogs, closely related to this compound, were developed as potent β-1,3-glucan synthase inhibitors. These compounds showed good antifungal activity against fungal strains such as Candida glabrata and Candida albicans, with modifications to the core structure and sulfonamide moiety enhancing their effectiveness (Zhou et al., 2011).
Synthesis and Antiproliferative Activity
Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, structurally related to this compound, have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines. Some of these compounds showed promising activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Anti-Tubercular Agents
Novel derivatives structurally similar to this compound have been designed and synthesized as anti-tubercular agents against Mycobacterium tuberculosis H37Ra. Some of these compounds exhibited significant activity, indicating their potential for further development as anti-tubercular drugs (Srinivasarao et al., 2020).
Properties
IUPAC Name |
3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c17-11-4-3-10(13-14-11)12(18)15-5-7-16(8-6-15)21(19,20)9-1-2-9/h3-4,9H,1-2,5-8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFDSNNXDSIJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.